The synthesis of methyl N-{4-[2-hydroxy-3-(4-morpholinyl)propoxy]-3-methoxybenzyl}-N-methylglycinate is described in several patents, including one for the preparation of landiolol oxalate []. The process involves the ring cleavage reaction of (2,2-dimethyl-1,3-dioxolane-4S-yl)methyl 3-[4-(2(S),3-epoxypropyl)phenyl]propionate with N-(2-aminoethyl)-4-morpholinecarboxamide oxalate in a suitable solvent. This reaction yields [(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-[4-[(2S)-2-hydroxy-3-[2-(morpholin-4-ylcarbonylamino)ethylamino]propoxy]phenyl]propionate oxalate, which can be further modified to produce methyl N-{4-[2-hydroxy-3-(4-morpholinyl)propoxy]-3-methoxybenzyl}-N-methylglycinate.
While the precise mechanism of action of methyl N-{4-[2-hydroxy-3-(4-morpholinyl)propoxy]-3-methoxybenzyl}-N-methylglycinate has not been extensively studied, it is understood to be closely related to landiolol, which acts as an ultra-short-acting β-blocker []. As a derivative of landiolol, it is plausible that this compound interacts with β-adrenergic receptors, influencing their activity.
CAS No.: 12737-18-7
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2